molecular formula C10H14O4 B1218210 Divinyl adipate CAS No. 4074-90-2

Divinyl adipate

Cat. No.: B1218210
CAS No.: 4074-90-2
M. Wt: 198.22 g/mol
InChI Key: JZQAAQZDDMEFGZ-UHFFFAOYSA-N
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Description

Divinyl adipate is an organic compound with the chemical formula C10H14O4. It is a diester derived from adipic acid and vinyl alcohol. This compound is known for its versatility in various chemical reactions and its applications in polymer chemistry and material science.

Mechanism of Action

Target of Action

Divinyl adipate (DVA) primarily targets polymer synthesis reactions . It is used as a monomer in the production of polyesters . The compound interacts with other monomers, such as tetraethylene glycol (TEG), in the presence of a biocatalyst like Candida antarctica lipase B (CALB) .

Mode of Action

The interaction of DVA with its targets involves a transesterification reaction . This reaction occurs between DVA and TEG in the presence of CALB as a biocatalyst . The kinetics of this reaction have been studied under solventless conditions at 50 °C . The reaction’s time-dependence was examined with various DVA/TEG ratios .

Biochemical Pathways

The primary biochemical pathway affected by DVA is the polymer synthesis pathway . The transesterification reaction of DVA with TEG leads to the formation of polyesters . These polyesters have applications in various fields, including the production of functionalized polyesters .

Result of Action

The result of DVA’s action is the formation of polyesters . These polyesters can be symmetric or asymmetric telechelic ethylene glycol oligomers . The composition and end group structures of these oligomers can be analyzed using techniques like MALDI-ToF mass spectrometry .

Action Environment

The action of DVA is influenced by environmental factors such as temperature and the presence of a catalyst . The transesterification reaction of DVA with TEG is carried out at 50 °C under solventless conditions . The presence of a biocatalyst, such as CALB, is also necessary for the reaction .

Future Directions

Research on DVA and its derivatives continues to explore novel applications in drug delivery, tissue engineering, and other biomedical fields. Further investigations into its properties and modifications are essential for advancing its practical use .

Biochemical Analysis

Biochemical Properties

Divinyl adipate plays a significant role in biochemical reactions, particularly in the field of polymer chemistry. One notable interaction involves the enzyme Candida antarctica lipase B, which catalyzes the transesterification of this compound with tetraethylene glycol under solventless conditions . This reaction results in the formation of symmetric and asymmetric telechelic ethylene glycol oligomers. The nature of this interaction is primarily enzymatic, where Candida antarctica lipase B acts as a biocatalyst to facilitate the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In the context of tissue engineering, this compound has been used to create biocompatible poly(glycerol adipate) elastomers . These elastomers have shown excellent potential for soft tissue applications, such as blood vessels, heart valves, cartilage, and tendons. The presence of this compound in these elastomers influences cell function by promoting good cell adherence and differentiation, particularly in embryonic mouse fibroblasts, which differentiate into neuron-like cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound are influenced by factors such as temperature and reaction conditions . For example, the transesterification reaction with tetraethylene glycol is time-dependent, with different reaction times leading to varying compositions of the resulting oligomers. Long-term effects on cellular function have also been observed, particularly in the context of biocompatible elastomers, where this compound contributes to the stability and mechanical properties of the material.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to esterification and transesterification reactions. The enzyme Candida antarctica lipase B plays a crucial role in these pathways by catalyzing the formation of new ester bonds involving this compound . This interaction highlights the importance of this compound in metabolic flux and the regulation of metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Divinyl adipate can be synthesized through the transesterification of adipic acid with vinyl alcohol. One common method involves the use of Candida antarctica lipase B (CALB) as a biocatalyst at 50°C under solventless conditions . The reaction typically involves mixing this compound with tetraethylene glycol in specific molar ratios to achieve the desired end products .

Industrial Production Methods

In industrial settings, this compound is produced through similar transesterification processes, often using biocatalysts to ensure high efficiency and selectivity. The reaction conditions are optimized to minimize polycondensation and maximize the yield of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo both transesterification and polycondensation reactions, making it a versatile compound in polymer chemistry and material science. Its biocompatibility and ability to form biodegradable polymers further enhance its applications in biomedicine and material science .

Properties

IUPAC Name

bis(ethenyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQAAQZDDMEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074248
Record name Hexanedioic acid, diethenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-90-2
Record name Divinyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4074-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Divinyl adipate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, diethenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Divinyl adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIVINYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D145740345
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Synthesis routes and methods

Procedure details

In a 3-necked 1000 ml round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was added vinyl acetate (320 g, 3791 mmol), adipic acid (17.5 g, 120 mmol), [pyridine]2Pd(OAc)2 (1.2 g, 3.1 mmol) and p-toluenesulfonic acid (4.4 g, 25.6 mmol). The temperature was held at 65° C. for 4 hours. After cooling to room temperature, NaOAc (3.0 g) was added to the solution. Volatiles were removed by a roto-vac. The non-volatiles were diluted with 200 ml hexane, extracted with 2×100 ml 2% NaOH, extracted with 100 ml distilled water and then dried over Na2SO4. The hexane was removed with a roto-vac. TLC showed on component. The divinyl adipate weighed 23.7 g (99.7% yield). IR(NaCl plate): 2940, 1750, 1640, 1370 cm-1.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
[pyridine]2Pd(OAc)2
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
99.7%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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